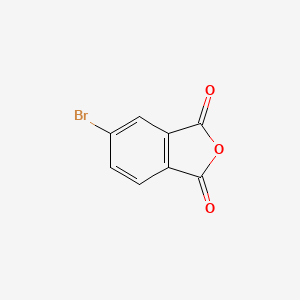

4-Bromophthalic anhydride

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKVHOUUJMYIAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70235342 | |

| Record name | 4-Bromophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-90-8 | |

| Record name | 4-Bromophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromophthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOPHTHALIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D7E8SD3ZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Bromophthalic Anhydride

Established Synthetic Pathways

Two principal routes for the synthesis of 4-bromophthalic anhydride (B1165640) have been extensively documented: the reaction of phthalic anhydride with bromine and the oxidation of a substituted xylene precursor.

Reaction of Phthalic Anhydride with Bromine in Aqueous Alkali

A well-established method for preparing 4-bromophthalic anhydride involves the direct bromination of phthalic anhydride. google.comgoogleapis.com This process is typically carried out in an aqueous alkaline solution. The reaction proceeds through the hydrolysis of phthalic anhydride to form a phthalate (B1215562) salt, which then undergoes electrophilic aromatic substitution with bromine. researchgate.net

Following the bromination in an aqueous alkali, the resulting mixture contains the salt of 4-bromophthalic acid. researchgate.net To obtain the desired anhydride, the mixture must undergo acidification, typically with a strong acid like hydrochloric acid, to protonate the carboxylate groups and form 4-bromophthalic acid. researchgate.net Subsequent dehydration of the diacid, often achieved by heating or through the use of a dehydrating agent such as acetic anhydride, yields this compound. researchgate.netresearchgate.netguidechem.com

A study detailed a process where phthalic anhydride was first hydrolyzed in an aqueous sodium hydroxide (B78521) solution. researchgate.net Bromine was then added, and the reaction mixture was heated. researchgate.net The resulting product, a monosodium salt of 4-bromophthalic acid, was then acidified to produce 4-bromophthalic acid, which could be dehydrated to the anhydride. researchgate.net

Research has aimed to optimize the yield of this compound from phthalic anhydride. One study reported achieving an 85% yield for the initial hydrolysis and bromination steps to form the monosodium salt of 4-bromophthalic acid. researchgate.net Another process, starting from 4-aminophthalic acid, utilized a Sandmeyer-type reaction to produce this compound, suggesting alternative routes to optimize yield and purity. sioc-journal.cn However, some reports indicate that the direct bromination of phthalic anhydride can be less efficient than other methods. google.comgoogleapis.com

Oxidation of 4-Bromo-ortho-xylene

An alternative and significant industrial method for synthesizing this compound is the catalytic oxidation of 4-bromo-ortho-xylene. google.comresearchgate.net This process typically involves the gas-phase reaction of the substituted xylene with an oxygen source, such as air, over a heterogeneous catalyst at elevated temperatures. google.com

The choice of catalyst is critical for the efficiency and selectivity of the oxidation of 4-bromo-ortho-xylene. Vanadium-based catalysts are commonly employed for this transformation. Specifically, a vanadium-titanium-phosphorus (V-Ti-P) catalyst has been shown to be effective. researchgate.netresearchgate.net In one study, the gas-phase oxidation of 4-bromo-ortho-xylene with air over a V-Ti-P catalyst resulted in an 85% yield of this compound. researchgate.netresearchgate.net Another patent describes the use of a vanadium-tungsten oxide catalyst for the oxidation of 4-bromo-o-xylene (B1216868) with atmospheric oxygen. google.com This process was carried out at temperatures between 380-440°C and resulted in a product containing 85-93% this compound, which could be further purified to 99.7% purity by sublimation. google.com

| Catalyst System | Precursor | Temperature (°C) | Yield (%) | Purity (%) |

| V-Ti-P | 4-Bromo-ortho-xylene | Not specified | 85 | Not specified |

| Vanadium-Tungsten Oxide | 4-Bromo-o-xylene | 380-440 | 80.5-86 | 99.7 (after sublimation) |

A significant challenge in this synthetic route is the presence of isomeric impurities, primarily 3-bromo-ortho-xylene, in the 4-bromo-ortho-xylene starting material. google.com These isomers are difficult to separate due to their very close boiling points. google.com The oxidation of a mixture of 3- and 4-bromo-ortho-xylene leads to a mixture of the corresponding 3- and 4-bromophthalic anhydrides. researchgate.net

Interestingly, research has shown that the oxidation of 3-bromo-ortho-xylene is less efficient than that of the 4-isomer. One study reported that the oxidation of 3-bromo-ortho-xylene over a V-Ti-P catalyst yielded only 45% of 3-bromophthalic anhydride, compared to the 85% yield for the 4-isomer. researchgate.netresearchgate.net When a mixture of the bromo-ortho-xylene isomers was oxidized, the resulting product mixture of bromophthalic anhydrides was enriched in the 4-isomer relative to the starting isomeric composition. researchgate.net This differential reactivity can be exploited to achieve a higher purity of the desired this compound.

Reaction of 4-Chlorotetrahydrophthalic Anhydride with Elemental Bromine in the Presence of Iron

A notable process for preparing this compound involves the reaction of 4-chlorotetrahydrophthalic anhydride with elemental bromine, catalyzed by iron. googleapis.comgoogleapis.comgoogle.com This method is significant because it leads to the formation of a mixture of 4-chlorophthalic anhydride and this compound. google.com The reaction is typically conducted in the liquid phase using a suitable solvent at temperatures ranging from 100°C to 200°C. google.com

The starting material, 4-chlorotetrahydrophthalic anhydride, can be synthesized through the condensation of 2-chloro-1,3-butadiene with maleic anhydride. googleapis.comgoogle.com This initial reaction primarily yields 4-chlorotetrahydrophthalic anhydride with the double bond in the 4-position, along with a minor amount of the isomer with the double bond in the 3-position. googleapis.comgoogle.com The presence of this isomeric mixture does not seem to impact the subsequent bromination and aromatization reactions. googleapis.comgoogle.com

Experimental data indicates that under specific conditions, a mixture of products is obtained. For instance, one reaction yielded a mixture containing 58.5% 4-chlorophthalic anhydride and 31.8% this compound. google.com In another instance, the resulting mixture contained 76.7% 4-chlorophthalic anhydride and 7.8% this compound. google.com It is important to note that under these reaction conditions, 4-chlorophthalic anhydride itself does not react with bromine in the presence of iron to form this compound. google.com

Table 1: Reaction Conditions and Product Distribution

| Starting Material | Catalyst | Solvent | Temperature (°C) | Product Distribution |

|---|---|---|---|---|

| 4-Chlorotetrahydrophthalic anhydride | Iron powder | Chlorobenzene | 110-165 | 58.5% 4-Chlorophthalic anhydride, 31.8% this compound google.com |

| 4-Chlorotetrahydrophthalic anhydride | Iron powder | Chlorobenzene | 110-170 | 76.7% 4-Chlorophthalic anhydride, 7.8% this compound google.com |

The reaction of 4-chlorotetrahydrophthalic anhydride with bromine in the presence of an iron catalyst involves both halogenation and aromatization. googleapis.comgoogle.com Surprisingly, the process yields both 4-chlorophthalic anhydride and this compound, even though 4-chlorophthalic anhydride itself is unreactive to bromination under the same conditions. google.com This indicates that the formation of this compound does not proceed through the conversion of 4-chlorophthalic anhydride. google.com

The process of aromatization of tetrahydrophthalic anhydrides to phthalic anhydrides has been previously observed. googleapis.comgoogle.com For example, the dehydrogenation of tetrahydrophthalic anhydride derivatives can occur when boiled in nitrobenzene. googleapis.com In this specific reaction, the presence of bromine and an iron catalyst facilitates the aromatization of the tetrahydrophthalic anhydride ring. google.com The mechanism likely involves the dehydrogenation of the tetrahydro-ring system to form the aromatic phthalic anhydride structure. googleapis.com

The reaction of 4-chlorotetrahydrophthalic anhydride with bromine and iron invariably produces 4-chlorophthalic anhydride as a significant co-product alongside the desired this compound. google.com The relative amounts of these two products can vary depending on the specific reaction conditions. google.com

For applications requiring pure this compound, separation of the two products is necessary. Careful distillation is a viable method for separating this compound from 4-chlorophthalic anhydride. googleapis.com During the reaction, it is also possible to manage the volatile byproducts. For example, exiting vapors can be condensed at a temperature that allows for the condensation of bromine while letting hydrogen bromide (HBr) escape to be recovered by scrubbers for other uses. googleapis.com

Iron is a well-established catalyst for the bromination of aromatic molecules. google.com In this synthesis, iron, either as elemental iron or an iron salt like ferric chloride or ferric bromide, plays a crucial role. google.com Even other iron salts can be effective, as the presence of elemental bromine and traces of HBr from the dehydrogenation reaction can convert them into a catalytically active form. google.com

The catalyst facilitates the electrophilic substitution of bromine onto the aromatic ring. Halogens and carboxyl groups are generally deactivating substituents on a benzene (B151609) ring, making further substitution more difficult. google.com This deactivation is why 4-chlorophthalic anhydride is resistant to further bromination under these conditions. google.com The catalytic amount of iron is typically around 1 mole % based on the starting material, though even smaller amounts have shown some catalytic effect. google.com The use of an iron catalyst is essential for the reaction to proceed efficiently. google.com

Novel and Optimized Synthetic Routes

A new synthetic route to produce this compound involves the Sandmeyer reaction of di-sodium 4-aminophthalate (B1235162). sioc-journal.cnsioc-journal.cn In this method, the di-sodium 4-aminophthalate is treated in hydrobromic acid to yield this compound. sioc-journal.cnsioc-journal.cnresearchgate.net This process is noted for producing a high-purity product, making it an ideal method for laboratory synthesis. sioc-journal.cnfibertech.or.jp

The necessary precursor, di-sodium 4-aminophthalate, is synthesized in a two-step process starting from N-methyl-4-nitrophthalimide (4-NPI). sioc-journal.cnsioc-journal.cnresearchgate.net First, N-methyl-4-nitrophthalimide is reduced to 4-aminophthalimide (B160930). fibertech.or.jp This reduction is carried out using a metal, such as iron powder, in a dilute acidic solution. sioc-journal.cnsioc-journal.cnresearchgate.net Following the reduction, the resulting intermediate is hydrolyzed in a sodium hydroxide solution to yield di-sodium 4-aminophthalate. sioc-journal.cnsioc-journal.cnresearchgate.net

Sandmeyer Reaction from Di-sodium 4-Aminophthalate

Hydrolysis to Di-sodium 4-Aminophthalate

A notable synthetic pathway to this compound involves the use of di-sodium 4-aminophthalate as a key intermediate. sioc-journal.cn This method begins with N-methyl-4-nitrophthalimide, which is reduced using a metal such as iron powder in a dilute acidic solution. sioc-journal.cn The resulting product is then hydrolyzed in a sodium hydroxide solution to yield di-sodium 4-aminophthalate. sioc-journal.cn

This di-sodium salt subsequently undergoes a Sandmeyer reaction. sioc-journal.cn In this step, the di-sodium 4-aminophthalate is treated with hydrobromic acid to produce this compound. sioc-journal.cn This multi-step process highlights a strategic approach to introducing the bromo substituent at the desired position on the phthalic anhydride framework. sioc-journal.cn

Another related approach involves the preparation of 4-aminophthalic acid from 4-aminophthalimide. tandfonline.com By boiling 4-aminophthalimide with concentrated aqueous ammonia (B1221849), the neutral ammonium (B1175870) salt of 4-aminophthalic acid is formed. tandfonline.com The addition of hydrochloric acid then liberates the 4-aminophthalic acid. tandfonline.com This acid can then be a precursor in further synthetic steps.

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has emerged as a modern and efficient technique for various organic transformations, including the synthesis of phthalic anhydride derivatives. arabjchem.orgscholarsresearchlibrary.com This method offers significant advantages over conventional heating methods. eijppr.com

The application of microwave irradiation in the synthesis of phthalimide (B116566) and its derivatives has been shown to dramatically reduce reaction times and improve product yields. eijppr.com For instance, the condensation of this compound with amines can be achieved in minutes under microwave conditions, compared to several hours required for conventional refluxing methods. scholarsresearchlibrary.com

One study demonstrated the synthesis of N-substituted phthalimides by reacting phthalic anhydride with aryl amines in the presence of sodium acetate (B1210297) and a small amount of DMF under microwave irradiation for 4-5 minutes. scholarsresearchlibrary.com This resulted in the formation of the desired product, which was then purified by recrystallization. scholarsresearchlibrary.com In contrast, the conventional method required refluxing for 4-5 hours. scholarsresearchlibrary.com

Similarly, the synthesis of 4-phenyl-1,8-naphthalimide from 4-bromo-1,8-naphthalic anhydride was significantly accelerated using microwave heating. mdpi.com The imidation step, which took 24 to 48 hours with conventional heating, was completed in just 20 minutes under microwave irradiation, with a notable increase in yield. mdpi.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Phthalimide Derivatives

| Method | Reaction Time | Yield | Reference |

| Conventional | 4-5 hours | - | scholarsresearchlibrary.com |

| Microwave | 4-5 minutes | - | scholarsresearchlibrary.com |

| Conventional | 24-48 hours | 21-22% | mdpi.com |

| Microwave | 20 minutes | 54% | mdpi.com |

| Data derived from studies on similar phthalimide syntheses. |

Microwave-assisted synthesis aligns well with the principles of green chemistry by offering a more environmentally benign approach. arabjchem.orgeijppr.com A key advantage is the potential for solvent-free reactions, which minimizes the use and disposal of hazardous organic solvents. arabjchem.orgepa.gov

Research has shown the successful synthesis of pyrophthalone derivatives from methylpyridine and phthalic anhydride derivatives under solvent-free conditions using microwave irradiation in conjunction with a solid-supported catalyst (BF₃·nano SiO₂). arabjchem.org This method not only enhances reaction rates and selectivity but also simplifies the experimental setup and work-up procedures. arabjchem.org The use of reusable catalysts like montmorillonite-KSF clay further contributes to the green credentials of this approach. eijppr.com The significant reduction in energy consumption due to shorter reaction times is another important aspect of its environmental friendliness. scholarsresearchlibrary.com

Derivatization from Phthalic Anhydride to Phthalimide (e.g., 4-Bromophthalimide) as an Intermediate

The synthesis of this compound can also be approached through the formation of a phthalimide intermediate, such as 4-bromophthalimide. Phthalimides are commonly synthesized through the dehydrative condensation of phthalic anhydride with a primary amine at high temperatures. organic-chemistry.org

One method involves the reaction of phthalic anhydride with ammonia to form phthalimide, which is then brominated. The bromination of phthalimide can be achieved using bromine in a suitable solvent, with careful control of conditions to ensure selective bromination at the 4-position. smolecule.com Alternatively, phthalic anhydride can be reacted with sodium hydroxide to form potassium phthalimide, which is subsequently brominated to yield 4-bromophthalimide. smolecule.com

Chemical Reactivity and Derivatization of 4 Bromophthalic Anhydride

Nucleophilic Acyl Substitution Reactions

The anhydride (B1165640) group in 4-bromophthalic anhydride is highly susceptible to nucleophilic attack, leading to the opening of the anhydride ring. This reactivity is the basis for the formation of various derivatives, including phthalimides and esters.

Esterification Reactions and Polyester (B1180765) Formation

This compound can undergo esterification with alcohols to form monoesters or be used in polymerization reactions to create polyesters. These reactions are crucial for the synthesis of functionalized polymers.

This compound serves as a key monomer in the synthesis of functionalized polyesters. The bromine atom on the phthalic anhydride ring acts as a handle for post-polymerization modification, allowing for the introduction of various functional groups. researchgate.net This approach enables the creation of polyesters with tailored properties for specific applications.

The ring-opening copolymerization of this compound with epoxides is a powerful method for producing these functionalized polyesters. researchgate.net The resulting polymers possess a versatile platform for further chemical transformations. researchgate.netacs.org Additionally, this compound is used in the production of unsaturated, thermosetting polyester resins. These resins are prepared by reacting the brominated anhydride with a polyol and an unsaturated polycarboxylic acid compound. google.com The bromine content in these polyesters contributes to their flame-retardant properties. kompozit.org.tr

Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound allows it to participate in various cross-coupling reactions, most notably palladium-catalyzed reactions like the Sonogashira coupling. This reactivity is instrumental in synthesizing more complex molecules with extended π-systems.

For example, 4-phenylethynylphthalic anhydride (4-PEPA) can be synthesized via a palladium/copper-catalyzed Sonogashira coupling reaction between this compound and phenylacetylene (B144264). researchgate.net This reaction typically proceeds with high yields and is a key step in creating end-capping agents for high-performance polyimides. researchgate.net The resulting aryl ethynyl (B1212043) phthalic anhydrides are valuable monomers for the synthesis of thermosetting polymers. google.com

Furthermore, dehalogenated coupling of this compound is a method used for the production of 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), an important monomer for polyimides. chinahlchem.com This process involves the formation of the sodium salt of 4-bromophthalic acid, followed by a dehalogenation coupling reaction. chinahlchem.com

Sonogashira Coupling Reactions with Phenylacetylene

The Sonogashira reaction, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a key method for the derivatization of this compound. wikipedia.org This reaction is typically facilitated by a palladium catalyst and a copper co-catalyst. wikipedia.org

Synthesis of 4-Phenylethynylphthalic Anhydride

A primary application of the Sonogashira coupling with this compound is the synthesis of 4-phenylethynylphthalic anhydride (4-PEPA). scientific.netresearchgate.net This reaction involves the coupling of this compound with phenylacetylene. scientific.netresearchgate.net The process has been shown to produce 4-PEPA in high yields, with some studies reporting yields as high as 85.48%. scientific.netresearchgate.net

One synthetic route involves reacting 4-bromophthalic acid, derived from the hydrolysis and bromination of phthalic anhydride, with phenylacetylene in an aqueous medium. researchgate.net Subsequent acidification and dehydration of the resulting 4-phenylethynylphthalic acid yields 4-PEPA. researchgate.net This method is noted for its cost-effectiveness, ease of operation, and environmental friendliness. researchgate.net An alternative approach starts with dimethyl 4-bromophthalate, which is reacted with phenylacetylene to produce dimethyl 4-phenylethynylphthalate. researchgate.net Hydrolysis and subsequent dehydration then afford 4-PEPA. researchgate.net Another reported method involves the direct Sonogashira coupling of this compound with phenylacetylene, followed by purification steps to obtain high-purity 4-PEPA. researchgate.net

Table 1: Synthesis of 4-Phenylethynylphthalic Anhydride via Sonogashira Coupling

| Reactants | Catalyst System | Solvent | Yield | Reference |

|---|---|---|---|---|

| This compound, Phenylacetylene | Palladium/Copper | Not specified | 85.48% | scientific.netresearchgate.net |

| Monosodium salt of 4-bromophthalic acid, Phenylacetylene | Not specified | Aqueous medium | 76% (overall) | researchgate.net |

| 4-Bromophthalic acid, Phenylacetylene | Pd/Cu | Not specified | High | researchgate.net |

| 4-Bromophthalic acid, Phenylacetylene | Pd(OAc)₂, TPPTS, CuI | Water | 78% | researchgate.net |

| 4-Bromophthalic acid, Phenylacetylene | Microwave-assisted | Water | 83.8% (overall) | researchgate.net |

Catalytic Systems in Sonogashira Coupling (e.g., Palladium/Copper)

The Sonogashira coupling reaction traditionally employs a dual catalytic system of palladium and copper. wikipedia.orgmdpi.com The palladium complex, often a palladium(0) species, is the primary catalyst, while a copper(I) salt acts as a co-catalyst. libretexts.org The most commonly used palladium catalysts include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. libretexts.org

The role of the palladium catalyst is to facilitate the oxidative addition of the aryl halide (this compound) to the palladium center. The copper co-catalyst reacts with the terminal alkyne (phenylacetylene) to form a copper acetylide intermediate. Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, yields the final coupled product and regenerates the palladium(0) catalyst. wikipedia.org

Research has also focused on developing copper-free Sonogashira reactions to avoid the environmental and practical issues associated with copper. organic-chemistry.org These systems often rely on more sophisticated palladium catalysts or different reaction conditions to achieve efficient coupling. organic-chemistry.org For instance, palladium-nitrogen complexes and palladium-N-heterocyclic carbene (NHC) complexes have shown effectiveness in copper-free Sonogashira couplings. libretexts.org

Aqueous Medium and Environmental Considerations in Sonogashira Reactions

Performing Sonogashira reactions in aqueous media presents a more environmentally friendly alternative to traditional organic solvents. wikipedia.orgresearchgate.net The use of water as a solvent is advantageous due to its low cost, non-flammability, and low toxicity. google.com

Reactions Leading to Heterocyclic Compounds

Synthesis of Phthalonitrile (B49051) Derivatives

This compound can serve as a precursor for the synthesis of phthalonitrile derivatives. Phthalonitriles are important intermediates in the production of phthalocyanines, which have applications in dyes, pigments, and functional materials. core.ac.uk

A common pathway for converting phthalic anhydrides to phthalonitriles is the "PA transformation". scholaris.ca This multi-step process typically involves the conversion of the phthalic anhydride to a phthalimide (B116566), followed by transformation to a phthalamide, and finally dehydration to the phthalonitrile. scholaris.ca

For instance, this compound can be reacted with an ammonium (B1175870) source to form 4-bromophthalimide. scholaris.ca This intermediate can then be further processed to yield 4-bromophthalonitrile (B1280451). scholaris.ca While the direct, one-step ammoxidation of phthalic anhydride to phthalonitrile using a catalyst is also a known industrial process, the multi-step transformation is often employed for substituted derivatives. google.com The PA transformation is favored for its use of relatively mild reagents and reaction conditions, leading to high yields and purity of the desired phthalonitrile derivative. scholaris.ca

Reactions Leading to Heterocyclic Compounds

Formation of Fluorescein (B123965) Derivatives

This compound is a key precursor in the synthesis of brominated fluorescein dyes. The general synthesis is a Friedel-Crafts acylation reaction, a condensation method first used by Adolf von Baeyer. iscientific.org This reaction typically involves heating the anhydride with a phenol (B47542) derivative, such as resorcinol (B1680541), in the presence of a strong acid catalyst.

Commonly used catalysts include methanesulfonic acid or zinc chloride. iscientific.orgacs.org Methanesulfonic acid is often preferred as it can function as both the solvent and the acid catalyst, leading to high yields under relatively mild conditions. iscientific.orgacs.org The reaction proceeds by the electrophilic attack of the protonated anhydride on two equivalents of the phenol derivative, followed by a dehydration step to form the characteristic xanthene core structure of fluorescein.

The condensation of this compound specifically with resorcinol leads to the formation of 5(6)-bromofluorescein. acs.org The reaction involves mixing this compound with resorcinol in methanesulfonic acid and heating the mixture. acs.orggoogleapis.com This process yields a mixture of the 5-bromo and 6-bromo isomers. googleapis.com The resulting bromofluorescein can then be used in further synthetic steps, such as palladium-catalyzed coupling reactions, to create more complex fluorescent probes. wiley.com

The versatility of this reaction allows for the use of various resorcinol analogues to produce a wide range of substituted fluorescein dyes with tailored properties. While the provided sources focus on the reaction with resorcinol itself, the general applicability of the Friedel-Crafts reaction suggests that substituted resorcinols could be used to generate fluorescein derivatives with additional functional groups.

Table 2: Synthesis of Bromofluorescein

| Anhydride | Phenol Analogue | Catalyst/Solvent | Conditions | Product | Reference |

| This compound | Resorcinol | Methanesulfonic acid | Heat (e.g., 100 °C) | 5(6)-Bromofluorescein | acs.orggoogleapis.com |

Advanced Applications and Materials Science Research Involving 4 Bromophthalic Anhydride

Precursor in Polymer Chemistry

4-Bromophthalic anhydride (B1165640) is a key intermediate in the synthesis of various monomers and polymers, most notably dianhydrides and polyimides. google.comgoogleapis.comresearchgate.netresearchgate.net Its utility stems from the ability to chemically modify the bromine substituent, enabling the introduction of different functional groups and the creation of complex macromolecular architectures.

Synthesis of Dianhydride Monomers

Dianhydrides are essential monomers for the production of polyimides, a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. dakenchem.com 4-Bromophthalic anhydride is a valuable precursor for creating specialized dianhydride monomers. google.comgoogleapis.comresearchgate.netresearchgate.net

One of the significant applications of this compound is in the synthesis of 4,4'-oxydiphthalic anhydride (ODPA). google.comgoogleapis.comresearchgate.netresearchgate.net ODPA is a widely used dianhydride monomer that imparts flexibility to the polyimide backbone due to the ether linkage, while maintaining high thermal stability. The synthesis of ODPA can be achieved through the coupling of this compound with a suitable hydroxyl-containing phthalic anhydride derivative. For instance, the reaction of this compound with 4-hydroxyphthalic anhydride in a polar aprotic solvent with a base to scavenge the generated hydrobromic acid yields ODPA.

Polyimides derived from ODPA exhibit a favorable combination of properties, including good solubility in organic solvents, which facilitates processing, and excellent thermal and mechanical characteristics. The glass transition temperature (Tg) of ODPA-based polyimides typically ranges from 220°C to 275°C, depending on the diamine comonomer used.

Polyimide Synthesis and Modification

This compound and its derivatives play a pivotal role in the synthesis and modification of polyimides, enabling the development of materials with enhanced properties for demanding applications. researchgate.netkpi.uantu.edu.twmdpi.com

A significant application of this compound is as a starting material for the synthesis of 4-phenylethynylphthalic anhydride (4-PEPA). researchgate.netscientific.net 4-PEPA is a reactive end-capping agent used to control the molecular weight of polyimide oligomers and to introduce reactive ethynyl (B1212043) groups at the chain ends. researchgate.netkpi.ua These terminal acetylene (B1199291) groups can undergo thermal or catalytic curing to form a crosslinked network, thereby improving the processability and solvent resistance of the resulting polyimide. researchgate.net

The synthesis of 4-PEPA is typically achieved through a Sonogashira coupling reaction between this compound and phenylacetylene (B144264), catalyzed by a palladium/copper system. researchgate.netscientific.net This reaction can be carried out in various solvents, including triethylamine (B128534) and even in an aqueous medium, offering a more environmentally friendly route. researchgate.netscientific.net

Table 1: Synthesis of 4-Phenylethynylphthalic Anhydride (4-PEPA)

| Starting Material | Reagent | Catalyst System | Reaction Conditions | Overall Yield | Reference |

|---|---|---|---|---|---|

| This compound | Phenylacetylene | Palladium/Copper | Sonogashira coupling | 85.48% | scientific.net |

| Phthalic anhydride (via 4-bromophthalic acid) | Phenylacetylene | Palladium/Copper | Sonogashira coupling in aqueous medium, followed by dehydration | 76% | researchgate.net |

The incorporation of this compound-derived end-cappers like 4-PEPA has a significant impact on the thermal properties and processability of polyimides. The ethynyl groups introduced by 4-PEPA allow for the formation of low-viscosity oligomers that can be processed at lower temperatures. Upon curing at elevated temperatures, these oligomers form a highly crosslinked, thermally stable network. researchgate.netkpi.ua

Table 2: Thermal Properties of Polyimides End-Capped with 4-PEPA Derivatives

| End-Capper | Uncured Glass Transition (Tgu) | Cured Glass Transition (Tgc) | Onset of Weight Loss (TGA) | Reference |

|---|---|---|---|---|

| 4-(4-methoxy-1-naphthylethynyl)phthalic anhydride | 199.8 °C | 272.1 °C | ~410 °C | acs.org |

| 4-Phenylethynylphthalic anhydride (in PETI-5) | - | - | ~510 °C | acs.org |

The versatility of this compound as a precursor allows for the development of a wide range of specialty polyimides with tailored properties. researchgate.netresearchgate.net By reacting this compound with different co-monomers or by further functionalizing the bromo-group, researchers can create polyimides with specific characteristics, such as enhanced solubility, modified dielectric properties, or improved flame retardancy. cardiff.ac.uk For instance, this compound is a key raw material for producing dianhydride monomers like bisphthalic dianhydride and various bisphenol dianhydrides, which are then used to synthesize specialty polyimides. researchgate.netresearchgate.net The ability to introduce bromine into the polymer backbone also opens up possibilities for post-polymerization modification reactions. cardiff.ac.uk

Polyester (B1180765) Synthesis

This compound is employed as a monomer in the synthesis of specialized polyesters. Its inclusion in the polymer backbone can impart desirable characteristics such as light resistance and thermal stability, making it a valuable component for producing heat-resistant polyetherimides and light-resistant polyester fibers. google.com The compound acts as an intermediate for creating various commercial products, including polymers and plasticizers. google.com The primary route for incorporating it into polyesters is through polymerization reactions where the anhydride ring is opened.

A significant advantage of using this compound in polyester synthesis is the potential for post-polymerization modification (PPM). cardiff.ac.uk The presence of the aryl-bromine bond on the polymer chain provides a reactive site, or "handle," that can be chemically altered after the initial polymer is formed. cardiff.ac.ukresearchgate.net This allows for the introduction of a wide variety of functional groups, transforming the initial polyester into a more complex, functionalized material. researchgate.net

This strategy makes polyesters based on this compound a versatile platform for modification. researchgate.netacs.org A prominent example of this is the palladium(0)-catalyzed cross-coupling reaction of the bromo-functionalized polyester with bis(pinacolato)diboron. This reaction converts the bromo group into a pinacol (B44631) boronic ester (BPin), yielding a boron-functionalized polyester. acs.org These modified polyesters can then undergo further transformations; for instance, the boronic esters can be deprotected to yield water-soluble and degradable polyesters containing boronic acid groups. acs.org

Copolymers and Block Copolymers

This compound is also a valuable comonomer for producing copolymers and block copolymers, allowing for precise control over the final material's properties.

Ring-opening copolymerization (ROCOP) of cyclic anhydrides and epoxides is an atom-economical method for synthesizing polyesters. researchgate.net this compound can be effectively copolymerized with various epoxides using this method, often facilitated by metal-based catalysts. cardiff.ac.uk The process involves the sequential addition of the anhydride and epoxide monomers to the growing polymer chain, resulting in a polyester structure. cardiff.ac.uk

Research has demonstrated the controlled ring-opening copolymerization of a boronic ester-functionalized phthalic anhydride (derived from this compound) with several epoxides. acs.org This reaction produces well-defined, boron-functionalized polyesters. These resulting polymers are amorphous and exhibit high glass transition temperatures (Tg) and good thermal stability, as detailed in the table below. acs.org The development of various catalytic systems, including organometallic complexes and metal-free Lewis pairs, continues to advance the efficiency and selectivity of ROCOP reactions involving anhydrides, epoxides, and carbon dioxide. nih.govnih.gov

Table 1: Properties of Copolymers from Boron-Functionalized Phthalic Anhydride (BPin-PA) and Various Epoxides acs.org

| Epoxide Comonomer | Molar Mass (Mn, kg/mol ) | Glass Transition Temp. (Tg, °C) | Thermal Degradation Temp. (Td, °C) |

|---|---|---|---|

| Cyclohexene Oxide | 9.4 - 40 | 224 | 322 |

| Vinyl-Cyclohexene Oxide | - | 158 | 305 |

| Propene Oxide | - | 114 | 285 |

Data derived from research on a pinacol boronic ester derivative of this compound.

The development of "switchable" catalysts has enabled the synthesis of complex block copolymers from a mixture of monomers in a one-pot process. acs.org In such a system, a single catalyst can selectively polymerize different monomers in a specific sequence. For example, a dizinc (B1255464) catalyst can first mediate the ring-opening copolymerization of an epoxide and an anhydride, such as this compound, to form a polyester block. acs.org Once one of the monomers is consumed, the same catalyst can "switch" its mechanism to perform ring-opening polymerization (ROP) of a different monomer, like a lactone, that is also present in the mixture. acs.org This chemoselective, sequential polymerization results in the formation of well-defined block copoly(ester-esters) or copoly(ester-carbonates) if CO2 is used instead of an anhydride. acs.org This strategy offers precise control over the polymer architecture, yielding predictable block sequences and compositions directly from a monomer mixture. acs.org

Role in Organic Electronic Materials

Beyond its use in structural and functional polymers, this compound serves as a key starting material for the synthesis of molecules used in organic electronic materials.

This compound is a crucial precursor for the synthesis of boron subphthalocyanines (BsubPcs), a class of compounds investigated for their potential in organic electronics and photovoltaics. scholaris.ca The synthesis pathway involves converting this compound into 4-bromophthalonitrile (B1280451). scholaris.ca This transformation is a critical step, as the phthalonitrile (B49051) derivative is the direct precursor for the final macrocycle. The 4-bromophthalonitrile then undergoes a template-driven cyclotrimerization reaction with a boron source, such as boron trichloride (B1173362), to form the characteristic cone-shaped subphthalocyanine (B1262678) structure. scholaris.ca This synthetic route, often utilizing the "phthalic acid (PA) transformation" pathway, is favored for its efficiency and use of relatively mild reaction conditions, making it a scalable approach for producing these valuable organic electronic materials. scholaris.ca

Precursor for Subphthalocyanines

Synthesis of Brominated Phthalonitriles

This compound is a key starting material for the synthesis of brominated phthalonitriles, which are important precursors for various functional materials. The transformation of this compound to a phthalonitrile derivative is often achieved through a multi-step process known as the phthalic acid (PA) transformation pathway. scholaris.ca This method is considered favorable for scaling up production due to its use of less harsh reagents and mild reaction temperatures and pressures, leading to high yields and purity. scholaris.ca

The synthesis typically begins with the conversion of the this compound to the corresponding 4-bromophthalimide. scholaris.ca This can be accomplished using reagents that serve as a nitrogen source, such as urea, formamide, or ammonium (B1175870) acetate (B1210297). scholaris.ca Following the formation of the phthalimide (B116566), further reaction steps, such as dehydration, are employed to yield the final 4-bromophthalonitrile product. scholaris.caguidechem.com While the synthesis of brominated phthalonitriles is not a new discovery, the demand for these compounds as precursors for materials in organic electronics has led to a focus on optimizing their synthesis for efficiency and scalability. scholaris.ca

| Starting Material | Key Reagents | Intermediate | Product |

| This compound | Urea, Formamide, or Ammonium Acetate | 4-Bromophthalimide | 4-Bromophthalonitrile |

Incorporation into Boron Subphthalocyanines (BsubPcs)

Brominated phthalonitriles, synthesized from this compound, are crucial intermediates for the creation of boron subphthalocyanines (BsubPcs). scholaris.ca BsubPcs are a class of aromatic macrocyclic compounds that have garnered significant interest for their potential applications in organic electronics. scholaris.ca The incorporation of bromine atoms onto the subphthalocyanine core allows for the fine-tuning of the molecule's electronic and photophysical properties. scholaris.ca

The synthesis of BsubPcs involves the cyclotrimerization of phthalonitrile precursors in the presence of a boron source, such as boron trichloride (BCl₃). nih.gov By using brominated phthalonitriles, researchers can introduce bromine atoms at specific positions on the periphery of the BsubPc macrocycle. scholaris.ca This strategic functionalization is a key aspect of structure-property relationship studies, aiming to enhance the performance of BsubPcs in devices like organic photovoltaics. scholaris.ca While the synthesis of various halogenated BsubPcs has been explored, the incorporation of brominated derivatives is a specific area of research focused on expanding the library of available materials for organic electronics. scholaris.ca

Structure-Property Relationship Studies in Organic Electronic Devices (e.g., OPV, OLED)

The ability to modify the chemical structure of organic molecules is fundamental to advancing the field of organic electronics. This compound serves as a valuable building block in the synthesis of novel organic π-conjugated small molecules for applications in devices such as organic photovoltaics (OPVs). rsc.orgcdnsciencepub.com By incorporating this compound into the molecular design, researchers can systematically study the relationship between the chemical structure and the resulting electronic and photophysical properties. rsc.org

For instance, thiophene-core molecules end-capped with phthalimide units derived from this compound have been investigated as electron acceptor materials in OPVs. cdnsciencepub.com The introduction of bromine allows for further chemical modifications and influences the frontier molecular orbital energy levels (HOMO and LUMO), which are critical parameters for device performance. cdnsciencepub.com Studies have shown that the properties of these materials, such as their absorption spectra, thermal stability, and charge carrier mobility, can be tailored by altering the alkyl chains attached to the phthalimide nitrogen or by replacing the end-capping unit. rsc.org This systematic investigation of structure-property relationships is essential for the rational design of new materials with improved efficiency and stability for organic electronic applications. rsc.orgcdnsciencepub.com

| Molecular Component | Property Influenced | Application |

| Phthalimide unit (from this compound) | Electronic energy levels, Crystallinity | Organic Photovoltaics (OPV) |

| Alkyl chains on phthalimide | Solubility, Melting temperature | Organic Electronic Devices |

| π-conjugated core (e.g., bithiophene) | Absorption spectrum, Charge transport | Organic Electronic Devices |

Intermediate for Other Organic Compounds

Synthesis of Phthalonitriles

This compound is a versatile intermediate for the synthesis of substituted phthalonitriles. The most common route for this conversion is the phthalic acid (PA) transformation. scholaris.ca This multi-step process typically involves the initial conversion of the anhydride to a phthalimide, followed by subsequent reactions to yield the dinitrile. scholaris.caguidechem.com The use of this compound as the starting material directly leads to the formation of 4-bromophthalonitrile. scholaris.ca

The synthesis of phthalonitriles from their corresponding anhydrides is a well-established method in organic chemistry. guidechem.com However, the focus on producing highly pure, single-isomer phthalonitriles for applications in materials science has led to the refinement of these synthetic routes. The PA transformation, when applied to this compound, offers a reliable method for producing 4-bromophthalonitrile with good yields, which is essential for its use as a precursor in the synthesis of more complex molecules like phthalocyanines and subphthalocyanines. scholaris.ca

Synthesis of Fluorescein (B123965) Derivatives

This compound is a key reagent in the synthesis of specific fluorescein derivatives. The reaction of this compound with resorcinol (B1680541), typically under acidic conditions such as in the presence of methanesulfonic acid, yields a bromo-substituted fluorescein. researchgate.netnih.govacs.org This reaction is a Friedel-Crafts acylation, where the anhydride reacts with two equivalents of resorcinol to form the characteristic xanthene core of fluorescein. researchgate.netnih.gov

The resulting product is a mixture of 5(6)-bromofluorescein. iscientific.org The bromine substituent on the phenyl ring of the fluorescein molecule influences its photophysical properties. researchgate.net Researchers have synthesized and characterized these derivatives to study the effects of substituents on the dye's absorption and emission spectra. researchgate.netkcsnet.or.kr These tailored fluorescein derivatives can be used as fluorescent probes and photoredox catalysts. researchgate.netkcsnet.or.kr

| Reactants | Reaction Type | Product |

| This compound, Resorcinol | Friedel-Crafts Acylation | 5(6)-Bromofluorescein |

Synthesis of 1,3-Oxazepine and 1,3-Diazepine Derivatives

While research has been conducted on the synthesis of 1,3-oxazepine and 1,3-diazepine derivatives from phthalic anhydrides, the available literature primarily describes the use of 3-bromophthalic anhydride or unsubstituted phthalic anhydride for this purpose. aip.orgresearchgate.netderpharmachemica.com In these syntheses, a Schiff base is typically reacted with the phthalic anhydride derivative in a cycloaddition reaction to form the seven-membered 1,3-oxazepine ring. aip.orgderpharmachemica.compnrjournal.com The resulting 1,3-oxazepine can then be further reacted with an amine, such as aniline (B41778) or sulfadiazine, to yield the corresponding 1,3-diazepine derivative. aip.orgresearchgate.netderpharmachemica.com

The general synthetic scheme involves the formation of an imine (Schiff base) from an aldehyde and a primary amine. This imine then undergoes a [2+5] cycloaddition with the anhydride to form the 1,3-oxazepine-4,7-dione ring system. doaj.org Although specific examples starting from this compound are not prominently detailed in the provided search context, the established reactivity of phthalic anhydrides in these reactions suggests that this compound could likely serve as a substrate to produce the corresponding bromo-substituted 1,3-oxazepine and 1,3-diazepine derivatives.

Analytical and Spectroscopic Characterization in Research of 4 Bromophthalic Anhydride Derivatives

Spectroscopic Methods

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR are used to characterize derivatives of 4-bromophthalic anhydride (B1165640). scientific.netgoogle.com

In the ¹H NMR spectrum of 4-bromophthalic anhydride, the aromatic protons typically appear as a multiplet in the downfield region due to the electron-withdrawing effects of the bromine atom and the anhydride group. For instance, in a DMSO-d6 solvent, the proton signals for this compound have been observed at chemical shifts (δ) of approximately 8.34 ppm, 8.19 ppm, and 8.01 ppm. chemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound derivatives will show characteristic signals for the carbonyl carbons of the anhydride group, as well as for the aromatic carbons. The carbon atoms directly bonded to the bromine atom will also exhibit a characteristic chemical shift. scientific.netgoogle.com

For example, in the synthesis of 4-phenylethynylphthalic anhydride from this compound, ¹H and ¹³C NMR are used to confirm the structure of the product. scientific.netresearchgate.net Similarly, in the synthesis of 5,6,7,8-tetrabromo-2,3-bis(2-hydroxyethyl)-2,3-dihydro-1,4-phthalazinedione from tetrabromophthalic anhydride, a derivative of this compound, ¹³C NMR in DMSO-d6 showed peaks at 57.1 and 59.7 ppm for the CH₂ groups, 120.8, 130.1, and 136.7 ppm for the aromatic carbons, and 163.1 ppm for the carbonyl carbon. samipubco.com

The following table summarizes representative NMR data for this compound:

| Nucleus | Solvent | Chemical Shift (ppm) | Coupling Constants (Hz) |

| ¹H | DMSO-d6 | 8.34 (d) | J = 1.7 |

| ¹H | DMSO-d6 | 8.19 (dd) | J = 7.9, 1.7 |

| ¹H | DMSO-d6 | 8.01 (d) | J = 7.9 |

| ¹³C | CDCl₃ | Data not readily available in searched sources |

Table created by the user based on data from ChemicalBook. chemicalbook.com

Infrared (IR) Spectroscopy (e.g., FTIR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound and its derivatives, IR spectroscopy is particularly useful for confirming the presence of the anhydride group. scientific.net

The IR spectrum of this compound typically shows two characteristic strong absorption bands for the carbonyl (C=O) stretching vibrations of the anhydride group, usually in the regions of 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹. The carbon-bromine (C-Br) stretching vibration is also expected to be present, typically in the fingerprint region of the spectrum. samipubco.com

For instance, in the synthesis of 4-phenylethynylphthalic anhydride, FTIR spectroscopy was used to characterize the product. scientific.net Similarly, the IR spectrum of 5,6,7,8-tetrabromo-2,3-dihydro-1,4-phthalazinedione, synthesized from tetrabromophthalic anhydride, displayed characteristic peaks at 3288 cm⁻¹ (N-H), 1622 cm⁻¹ (C=O), 1600 and 1450 cm⁻¹ (aromatic C=C), and 660 cm⁻¹ (C-Br). samipubco.com

The table below shows typical IR absorption bands for this compound derivatives:

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| Anhydride C=O | Symmetric stretch | ~1850 |

| Anhydride C=O | Asymmetric stretch | ~1770 |

| Aromatic C=C | Stretch | ~1600, ~1450 |

| C-O-C | Stretch | ~1250 |

| C-Br | Stretch | ~660 |

Table created by the user based on general IR principles and data from similar compounds. samipubco.com

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is used to study the chromophoric systems in this compound derivatives. scientific.net The absorption maxima (λmax) can be influenced by the substituents on the aromatic ring.

For example, in the characterization of 4-phenylethynylphthalic anhydride, UV-Vis spectroscopy was employed to study its electronic properties. scientific.net Similarly, in a study of new Schiff base derivatives formed from 3-bromophthalic anhydride, UV-Vis spectroscopy was used for characterization. researchgate.netaip.org The electronic spectra of fluorescein (B123965) derivatives synthesized from this compound were also analyzed to understand the effect of substituents on their photophysical properties. researchgate.net

Mass Spectrometry (e.g., GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it can also be used to separate and identify the components of a mixture. google.comechemi.com

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern is observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). nih.gov For this compound, the molecular ion peak would be observed at m/z 226 and 228. chemicalbook.com

In various studies, GC-MS has been used for the analysis of reaction mixtures involving this compound and its derivatives. For example, it was used to analyze the reaction mixture in the synthesis of dimethyl 5-bromo-4-chloro-4-fluoro-3,4,5,6-tetrahydrophthalate. google.com

Chromatographic Techniques

Chromatographic techniques are essential for separating and purifying the products of a reaction, as well as for monitoring the reaction progress.

Gas Chromatography (GC) for Reaction Mixture Analysis

Gas chromatography (GC) is a widely used technique for analyzing the composition of reaction mixtures in the synthesis of this compound and its derivatives. google.comgoogle.comgoogleapis.comgoogle.comgoogleapis.com It allows for the separation and quantification of starting materials, intermediates, and products.

In several patented processes for the preparation of this compound, GC was used to monitor the reaction progress by comparing the peak areas of the different components in the reaction mixture. google.comgoogleapis.com For example, in a process for preparing this compound from 4-chlorotetrahydrophthalic anhydride, GC analysis was used to determine the percentage of 4-chlorophthalic anhydride and this compound in the reaction mixture at various stages. google.com The purity of the final this compound product can also be determined by GC. tcichemicals.comvwr.com

The following table shows an example of GC analysis data from a reaction to produce this compound:

| Compound | Retention Time (min) | Area % (Example) |

| 4-Chlorotetrahydrophthalic Anhydride | Varies with conditions | Not detected (final product) |

| 4-Chlorophthalic Anhydride | Varies with conditions | 58.5% |

| This compound | Varies with conditions | 31.8% |

Table created by the user based on data from a US patent. google.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for determining the purity of this compound derivatives. This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure, allowing for precise quantification of purity.

In the synthesis of various derivatives, HPLC is routinely used to confirm the purity of the final products. For instance, in the development of blue thermally activated delayed fluorescence (TADF) emitters, HPLC was performed to test the purity of carbazole-based derivatives of this compound, confirming a purity of over 99%. rsc.org Similarly, the purity of 4-phenylethynylphthalic anhydride (4-PEPA), synthesized from this compound, was determined to be 96.62% by HPLC. researchgate.net

The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation. For example, a study on non-commercially available phthalonitriles, including a derivative of this compound, utilized a Waters 2695 separation module with a Waters 2998 photodiode array and a Waters SunFire C18 column. scholaris.ca The separation was achieved using a mobile phase of 80/20 acetonitrile/dimethylformamide at a flow rate of 0.6 mL·min⁻¹. scholaris.ca

In some cases, preparative HPLC is necessary to separate regioisomers, as was the case in the synthesis of antitubercular anthranilic acid derivatives where the reaction of 4-bromo-phthalic anhydride with 3,4-dichloroaniline (B118046) produced a mixture of isomers that were successfully separated by this technique. mdpi.com

The following table summarizes HPLC data for the purity assessment of select this compound derivatives found in the literature.

| Derivative Name | Purity (%) | HPLC System Components | Mobile Phase | Flow Rate (mL/min) |

| 4-CzAIAd | >99 | Not Specified | Not Specified | Not Specified |

| 4-TBCzAIAd | >99 | Not Specified | Not Specified | Not Specified |

| 4-DPFCzAIAd | >99 | Not Specified | Not Specified | Not Specified |

| 4-Phenylethynylphthalic anhydride (4-PEPA) | 96.62 | Not Specified | Not Specified | Not Specified |

| Brominated Phthalonitrile (B49051) Derivative | Not Specified | Waters 2695 separations module, Waters 2998 photodiode array, Waters SunFire C18 column | 80/20 acetonitrile/dimethylformamide | 0.6 |

Thin-Layer Chromatography (TLC) for Purity Assessment

Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid analytical technique for assessing the purity of compounds and monitoring the progress of chemical reactions involving this compound derivatives. libretexts.orgsolubilityofthings.com It operates on the principle of differential adsorption, where components of a mixture are separated on a thin layer of adsorbent material, typically silica (B1680970) gel, supported on a plate. solubilityofthings.com

In the synthesis of pharmaceuticals, TLC is a fundamental tool for purity testing. For example, in the creation of novel 5-bromo-2-(5-aryl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione derivatives from this compound, TLC was used to confirm the purity of the synthesized compounds. researchgate.net The appearance of a single spot for each isolate on the TLC plate is a strong indication of its purity. researchgate.net

The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. libretexts.org It is unique to a compound under specific conditions (stationary phase, mobile phase, temperature) and can be used for identification purposes. libretexts.org For a series of purified isolates derived from this compound, the Rf values were calculated to further characterize the compounds. researchgate.net

The selection of the mobile phase is crucial for achieving good separation. In the TLC analysis of nimesulide, a pharmaceutical compound, on silica gel G plates, a mobile phase of toluene-ethyl acetate (B1210297) (8:2) was employed. researchgate.net The versatility of TLC allows for the easy adjustment of solvent systems to optimize the separation of different compounds. libretexts.org

The following table illustrates the use of TLC in the characterization of compounds, including derivatives of this compound.

| Compound Type | Stationary Phase | Mobile Phase (v/v) | Purpose of TLC |

| 5-bromo-2-(5-aryl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione derivatives | Not Specified | Not Specified | Purity testing |

| Nimesulide | Silica gel G | Toluene-ethyl acetate (8:2) | Purity testing |

| Organic Compounds (general) | Silica gel | Not Specified | Purity testing |

Thermal Analysis

Thermogravimetric Analysis (TGA) for Thermal Stability of Derivatives

In the research of materials for organic electronics, the thermal stability of newly synthesized compounds is a critical parameter. For example, the thermal properties of aromatic-imide-based emitters derived from this compound were characterized using TGA. scispace.com The analysis helps in determining the temperature at which the material starts to decompose, which is essential for assessing its suitability for use in electronic devices that may operate at elevated temperatures.

TGA can be performed under different atmospheric conditions, such as an inert nitrogen atmosphere or an oxidative air or oxygen atmosphere, to simulate various environmental conditions. intertek.com The analysis typically involves heating the sample at a constant rate and recording the weight loss. torontech.com The resulting TGA curve plots the percentage of weight loss against temperature. intertek.com The derivative of this curve can also be plotted to highlight the temperatures at which the most significant weight loss occurs. etamu.edu

A study on 4-phenylethynylphthalic anhydride (4-PEPA), synthesized from this compound, utilized TGA in conjunction with DSC to investigate its thermal stability. researchgate.net This combined analysis provides a comprehensive understanding of the material's behavior under thermal stress.

The following table presents hypothetical TGA data for a generic this compound derivative to illustrate the type of information obtained from this analysis.

| Temperature (°C) | Weight Loss (%) | Atmosphere | Heating Rate (°C/min) |

| 100 | 0.5 | Nitrogen | 10 |

| 200 | 1.2 | Nitrogen | 10 |

| 300 | 2.5 | Nitrogen | 10 |

| 400 | 5.0 (Decomposition Onset) | Nitrogen | 10 |

| 500 | 45.8 | Nitrogen | 10 |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermal properties of this compound derivatives, including melting points, crystallization temperatures, and other phase transitions. rsc.org DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. acs.org

In the study of π-conjugated small molecules for organic electronics, DSC was employed to probe the thermal properties of materials synthesized from this compound. rsc.org The melting and crystallization points of these compounds were found to be in the 200–300 °C range, which is typical for such molecules. rsc.org For example, a derivative with linear pentyl chains exhibited a melting point of 237 °C, while a derivative with branched 1-methylbutyl chains had a slightly lower melting point of 226 °C. rsc.org Interestingly, a derivative with symmetrical branched 1-ethylpropyl chains showed a significantly higher melting temperature of 275 °C, suggesting that the side chain structure can strongly influence intermolecular interactions and thermal behavior. rsc.org

DSC is also used to determine the purity of compounds. For instance, the purity of 4,4'-oxybisphthalic dianhydride, which can be synthesized from this compound, was determined by DSC along with gas chromatography. google.com Additionally, the melting point of 4-(Dodec-1-yn-1-yl)phthalic anhydride, a derivative of this compound, was determined to be 146 °C using DSC. semanticscholar.org

The following table provides a summary of DSC data for various derivatives related to this compound.

| Derivative | Melting Point (°C) | Crystallization Temperature (°C) | Notes |

| Phthalimide (B116566) derivative with linear pentyl chains | 237 | Not Specified | Typical for rod-like small π-conjugated molecules |

| Phthalimide derivative with branched 1-methylbutyl chains | 226 | Not Specified | Lower melting point due to branched chain disrupting packing |

| Phthalimide derivative with symmetrical branched 1-ethylpropyl chains | 275 | Not Specified | Higher melting point suggests strong intermolecular interactions |

| 4,4'-Oxybisphthalic dianhydride | Not Specified | Not Specified | Purity determined by DSC |

| 4-(Dodec-1-yn-1-yl)phthalic anhydride | 146 | Not Specified | - |

Crystallographic Studies

Single Crystal X-ray Diffraction for Structural Elucidation

Single-crystal X-ray diffraction is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline derivatives of this compound. carleton.edurigaku.com This non-destructive method provides precise information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the relationship between a molecule's structure and its properties. carleton.edumdpi.com

The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. carleton.edu This pattern is a Fourier transform of the electron density within the crystal, and its analysis allows for the solution and refinement of the crystal structure. univie.ac.at

In the research of novel materials, single-crystal X-ray diffraction has been used to characterize various derivatives of this compound. For example, the crystal structure of 4-phenylethynylphthalic anhydride (4-PEPA), synthesized via a Sonogashira coupling reaction with this compound, was determined by this method. researchgate.net The resulting crystallographic data for 4-PEPA is presented in the table below.

Similarly, in the development of new blue thermally activated delayed fluorescence (TADF) emitters, single crystals of carbazole-based derivatives of this compound were grown and their structures were elucidated by X-ray diffraction. rsc.org This analysis revealed important details about the intermolecular interactions, such as π-π stacking, which influence the material's charge transport properties. rsc.org

The following table summarizes the crystallographic data for 4-phenylethynylphthalic anhydride.

| Parameter | Value |

| Chemical Formula | C₁₆H₈O₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.540(2) |

| b (Å) | 9.508(2) |

| c (Å) | 11.146(2) |

| α (°) | 68.78(3) |

| β (°) | 80.95(3) |

| γ (°) | 84.81(3) |

| Volume (ų) | 735.1 |

| Z | 2 |

| Temperature (K) | 113 |

Future Directions and Emerging Research Avenues for 4 Bromophthalic Anhydride

Development of More Sustainable Synthetic Methodologies

The traditional synthesis of halogenated aromatic compounds often involves harsh conditions and environmentally challenging reagents. Consequently, a significant research thrust is the development of "green" and more sustainable methods for producing 4-bromophthalic anhydride (B1165640) and its parent acid.

Key emerging strategies include:

Aqueous and Ultrasonic-Assisted Synthesis: A promising green method involves the reaction of phthalic anhydride with sodium bromide and sodium hydroxide (B78521) in water, assisted by ultrasound. google.comgoogle.com This approach avoids the use of highly toxic and volatile elemental bromine, achieves a high utilization rate of the bromine source (>90%), and allows for the recovery of unreacted phthalic acid, aligning with the principles of green chemistry. google.comgoogle.com The resulting 4-bromophthalic acid can then be dehydrated to the anhydride.

Microwave-Assisted Reactions: The application of microwave irradiation has been shown to dramatically shorten reaction times and improve yields for derivatization reactions starting from 4-bromophthalic acid. asianpubs.org For instance, the Sonogashira coupling reaction time was reduced from 12 hours under conventional heating to just 30 minutes with microwave assistance. asianpubs.org This efficiency reduces energy consumption and represents a more sustainable manufacturing approach. asianpubs.org

Catalytic Gas-Phase Oxidation: An alternative route involves the direct gas-phase oxidation of 4-bromo-ortho-xylene using air over a Vanadium-Titanium-Phosphorus (V–Ti–P) catalyst. researchgate.net This method can achieve high yields (85%) and represents a potentially more atom-economical process compared to multi-step wet chemistry methods. researchgate.net

These evolving methodologies underscore a shift towards more environmentally benign and economically viable production of 4-bromophthalic anhydride.

Exploration of Novel Catalytic Systems for Derivatization

The bromine atom on the phthalic anhydride ring is a key functional handle for a wide range of derivatization reactions, particularly cross-coupling and polymerization. Research into novel catalytic systems is crucial for accessing new derivatives with enhanced efficiency and control.

Emerging catalytic frontiers include:

Palladium-Catalyzed Cross-Coupling: The Sonogashira coupling, catalyzed by Palladium/Copper (Pd/Cu) systems, is a well-established method for reacting this compound with terminal alkynes like phenylacetylene (B144264). researchgate.netresearchgate.net A significant recent development is the use of Pd(0) catalysis to couple this compound with bis(pinacolato)diboron, creating a versatile boronic ester-functionalized phthalic anhydride monomer. acs.org This reaction opens a new platform for creating functional polymers.

Organocatalysis for Polymerization: Metal-free organocatalysis is gaining traction for its potential to avoid metal contamination in the final polymer products. Phosphazene superbases, such as t-BuP1, have proven effective as catalysts for the ring-opening alternating copolymerization (ROCOP) of anhydrides and epoxides. acs.orgresearchgate.net This system offers excellent control over the polymerization process. acs.orgacs.org

Organometallic Catalysts for ROCOP: Alongside organocatalysts, specific organometallic complexes, including Zn(II)Mg(II) and Al(III)K(I) systems, are being investigated for the controlled ROCOP of boronic ester-functionalized anhydrides and various epoxides. acs.org These catalysts can be efficiently removed from the final polymer, yielding colorless products. acs.org

The development of these catalytic systems is critical for synthesizing well-defined polymers and complex molecules from this compound with high precision.

Expansion of Applications in Advanced Functional Materials

This compound is a key building block for a growing range of advanced functional materials, prized for the properties it imparts, such as thermal stability and chemical reactivity.

Current and emerging applications include:

High-Performance Polyimides: As an intermediate, it is crucial for creating dianhydride monomers used in the synthesis of polyimides. researchgate.netgoogle.com It is a precursor to 4-phenylethynylphthalic anhydride (4-PEPA), an important end-capping agent that improves the thermal stability, solvent resistance, and processability of polyimides. researchgate.net Furthermore, it has been used to synthesize specialized dianhydrides for highly refractive and transparent polyimide films. acs.org

Functional and Degradable Polyesters: A major new research avenue is its use in creating functional polyesters via ROCOP. acs.org The bromine atom serves as a latent functional group, allowing for post-polymerization modification (PPM). cardiff.ac.ukresearchgate.net For example, polyesters made from a boronic ester derivative of this compound can be further functionalized with fluorescent groups and are capable of self-assembly into nanoparticles, indicating potential applications in bio-imaging and medicine. acs.org These polyesters can also be designed to be degradable. acs.org

Optoelectronic and Medicinal Applications: The versatility of the bromine handle extends to other functional materials. It is a precursor for synthesizing 4-bromophthalonitrile (B1280451), which is used to create phthalocyanine (B1677752) dyes and boron subphthalocyanines, molecules with applications in organic electronics. worldscientific.com Derivatives of 4-bromophthalonitrile have also shown potential in medicinal chemistry, exhibiting photocytotoxic effects against cancer cell lines, suggesting a future role in photodynamic therapy (PDT).

The ability to use this compound as a platform for PPM is a powerful tool for creating materials with tailored properties for a wide array of advanced applications. cardiff.ac.uk

Detailed Investigation of Structure-Property Relationships in Novel Derivatives

A fundamental understanding of how molecular structure dictates macroscopic properties is essential for designing new materials. Research is increasingly focused on elucidating these relationships for derivatives of this compound.

Key research findings include:

Influence of Alkyl Side Chains: In one study, a series of π-conjugated molecules were synthesized using a derivative of this compound. By systematically varying the length and branching of alkyl side chains on the terminal phthalimide (B116566) units, researchers demonstrated a direct impact on thermal properties like melting and crystallization points. rsc.org This "side-chain engineering" also influences solid-state packing, affecting intermolecular π–π distances and molecular twisting, which are critical for electronic applications. rsc.org

Tuning for Optical and Thermal Properties: The strategic design of monomers derived from this compound can be used to control bulk properties. For example, incorporating a meta-substituted structure and bulky sulfonyl groups into a dianhydride monomer was shown to weaken charge-transfer complex formation, leading to polyimides with high optical transparency. acs.org Similarly, the choice of epoxide co-monomer in polymerization with phthalic anhydride derivatives can tune the glass transition temperature (Tg) of the resulting polyesters over a wide range, from -14 °C to 135 °C. acs.org The amorphous nature of polyesters derived from a boronic ester of this compound contributes to their high glass transition temperatures and thermal stability. acs.org

These studies highlight the importance of precise molecular design in fine-tuning the physical and functional properties of the final materials.

Computational Chemistry in Predictive Synthesis and Material Design

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and optimization of new synthetic routes and materials based on this compound.

The role of computational chemistry is evident in several areas:

Validation of Molecular Structures: Density Functional Theory (DFT) has been successfully used to calculate the vibrational frequencies of 4-phenylethynylphthalic anhydride, a key derivative. researchgate.net The strong agreement between the calculated and experimental values validates the use of computational models for characterizing the structural properties of these complex molecules. researchgate.net